
Ethyl 2-cyano-4-(4-phenyl-1,3-dioxolan-2-ylidene)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-cyano-4-(4-phenyl-1,3-dioxolan-2-ylidene)butanoate is an organic compound with a complex structure that includes a cyano group, a phenyl group, and a dioxolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-cyano-4-(4-phenyl-1,3-dioxolan-2-ylidene)butanoate typically involves multi-step organic reactions. One common method includes the reaction of ethyl cyanoacetate with benzaldehyde in the presence of a base to form an intermediate, which is then cyclized with ethylene glycol to form the dioxolane ring . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and solvents are chosen to optimize the reaction conditions and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-cyano-4-(4-phenyl-1,3-dioxolan-2-ylidene)butanoate can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Aplicaciones Científicas De Investigación
Ethyl 2-cyano-4-(4-phenyl-1,3-dioxolan-2-ylidene)butanoate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Ethyl 2-cyano-4-(4-phenyl-1,3-dioxolan-2-ylidene)butanoate involves its interaction with various molecular targets. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The dioxolane ring provides stability and can undergo ring-opening reactions under acidic or basic conditions . These interactions can affect biological pathways and lead to various effects, depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
- Ethaneperoxoic acid, 1-cyano-1-[2-(2-phenyl-1,3-dioxolan-2-yl)ethyl]pentyl ester
- 1,3-Dioxolan-2-one
- 2,2-Dimethyl-1,3-dioxolane-4-methanol
Uniqueness
Ethyl 2-cyano-4-(4-phenyl-1,3-dioxolan-2-ylidene)butanoate is unique due to its combination of functional groups, which provide a versatile platform for various chemical transformations
Propiedades
Número CAS |
92613-05-3 |
|---|---|
Fórmula molecular |
C16H17NO4 |
Peso molecular |
287.31 g/mol |
Nombre IUPAC |
ethyl 2-cyano-4-(4-phenyl-1,3-dioxolan-2-ylidene)butanoate |
InChI |
InChI=1S/C16H17NO4/c1-2-19-16(18)13(10-17)8-9-15-20-11-14(21-15)12-6-4-3-5-7-12/h3-7,9,13-14H,2,8,11H2,1H3 |
Clave InChI |
UDGDXLZAYSTLFG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CC=C1OCC(O1)C2=CC=CC=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Methylidene-1-[(4-methylphenyl)methyl]azetidin-2-one](/img/structure/B14348696.png)
![Acetic acid;2,9-dimethyl-6-propan-2-yl-1-oxaspiro[4.4]nonan-9-ol](/img/structure/B14348697.png)
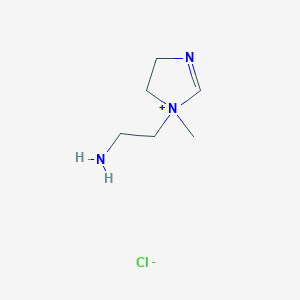
![N-[4-(Diethylamino)-2-methylphenyl]-N'-(2-hydroxyphenyl)urea](/img/structure/B14348710.png)

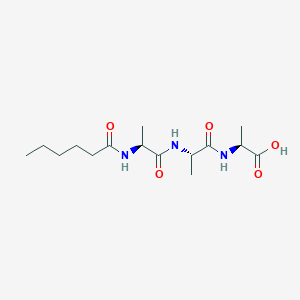

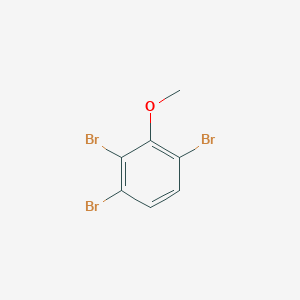
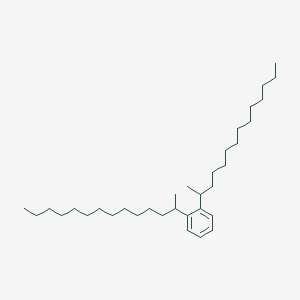

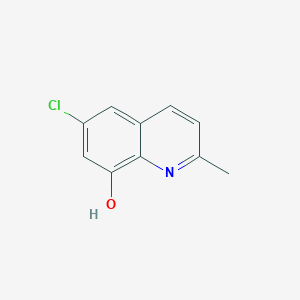

![3-[2-(Dipropylamino)ethyl]-3-(pyridin-2-yl)-1-oxaspiro[4.5]decan-2-one](/img/structure/B14348776.png)
